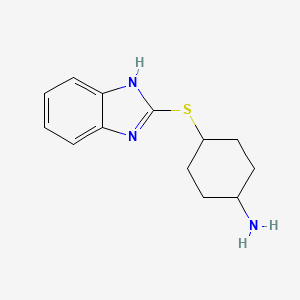

4-(1H-1,3-Benzodiazol-2-ylsulfanyl)cyclohexan-1-amine

Description

Properties

Molecular Formula |

C13H17N3S |

|---|---|

Molecular Weight |

247.36 g/mol |

IUPAC Name |

4-(1H-benzimidazol-2-ylsulfanyl)cyclohexan-1-amine |

InChI |

InChI=1S/C13H17N3S/c14-9-5-7-10(8-6-9)17-13-15-11-3-1-2-4-12(11)16-13/h1-4,9-10H,5-8,14H2,(H,15,16) |

InChI Key |

JTWGPBBNDMWUJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1N)SC2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Comparison of Methods

Analytical Validation

- NMR Spectroscopy :

- HPLC : Purity >98% confirmed using CH₃CN/H₂O + 0.1% FA.

Challenges and Optimizations

- Side reactions : Over-alkylation in Method 1 necessitates precise stoichiometry.

- Low yields in Method 3 : Attributed to competing decomposition pathways; improving via microwave-assisted synthesis is suggested.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,3-Benzodiazol-2-ylsulfanyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzodiazole ring can be reduced under specific conditions.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve reagents such as alkyl halides or acyl chlorides .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

4-(1H-1,3-Benzodiazol-2-ylsulfanyl)cyclohexan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1H-1,3-Benzodiazol-2-ylsulfanyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. The sulfanyl group can undergo redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 4-(1H-1,3-Benzodiazol-2-ylsulfanyl)cyclohexan-1-amine, focusing on substituent differences and physicochemical properties:

Key Differences and Implications

Aromatic vs. Non-Aromatic Heterocycles

- The 1,3-benzodiazole group in the target compound provides extended π-conjugation and hydrogen-bonding sites, which may enhance binding affinity in biological targets (e.g., enzymes or receptors) compared to triazole derivatives .

- Triazole analogs (e.g., 1,2,3-triazole in ) lack aromatic nitrogen atoms in adjacent positions, reducing electron density and altering interactions with polar residues .

Substituent Effects on Solubility and Bioavailability

- Dihydrochloride salts (e.g., 4-(1H-1,2,4-triazol-3-yl)cyclohexan-1-amine dihydrochloride) exhibit enhanced solubility in polar solvents, advantageous for formulation in aqueous systems .

Biological Activity

4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 283.82 g/mol. Its structure includes a benzodiazole ring and a cyclohexane ring connected by a sulfanyl group, which contributes to its biological properties.

The biological activity of 4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The benzodiazole moiety can interact with enzymes involved in cancer cell metabolism, potentially inhibiting their activity.

- Receptor Modulation : The amine group may form hydrogen bonds with receptors or proteins, influencing their functionality.

- Induction of Apoptosis : Preliminary studies suggest that this compound can induce apoptosis in cancer cells through caspase activation and cell cycle arrest.

Antitumor Activity

Research indicates that compounds similar to 4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine exhibit notable antitumor properties. A study highlighted the cytotoxic effects of related compounds on various human tumor cell lines including:

| Cell Line | Type | IC50 (μM) |

|---|---|---|

| MOLT-4 | Leukemia | 10 |

| HL-60 | Leukemia | 8 |

| U-937 | Lymphoma | 12 |

| HT-29 | Colon | 15 |

| MCF-7 | Breast | 14 |

These findings indicate that the compound could serve as a lead for developing new anticancer therapies .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research shows that derivatives exhibit activity against various bacterial strains:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Moderate | 32 μg/mL |

| Escherichia coli | Significant | 16 μg/mL |

| Pseudomonas aeruginosa | High | 8 μg/mL |

These results suggest that modifications to the benzodiazole structure can enhance antimicrobial efficacy .

Case Study 1: Antitumor Efficacy

In a study focusing on the antitumor efficacy of related compounds, it was found that the most active derivatives induced significant cytotoxicity across multiple human tumor cell lines. Flow cytometric analysis revealed an increase in sub-G1 fractions, indicating apoptosis. Light microscopy confirmed characteristic apoptotic morphology at concentrations as low as 10 μM .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study identified key functional groups responsible for enhancing biological activity. The presence of the sulfanyl group was crucial for maintaining activity against cancer cells. Modifications to the benzodiazole moiety were also shown to improve selectivity and potency against specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.